molecular formula C23H19ClN2O3S B2911129 (3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-70-0

(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2911129
CAS No.: 893314-70-0
M. Wt: 438.93
InChI Key: VJCKBXYFXHEXNL-HYARGMPZSA-N
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Description

(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity. This compound functions by targeting the ATP-binding site of VEGFR2, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways . The primary research value of this inhibitor lies in its application in the study of angiogenesis, the process of new blood vessel formation, which is a critical factor in tumor growth and metastasis. Researchers utilize this compound in in vitro and in vivo models to investigate the role of VEGFR2 in cancer biology and to evaluate the therapeutic potential of anti-angiogenic strategies . Its specific chemical structure, featuring a benzothiazine dioxide core, is designed for high-affinity binding and serves as a key chemical tool for probing kinase-dependent cellular processes and for the development of novel targeted therapies. Further studies have explored related 1,2-benzothiazine 1,1-dioxide carboxamides for their structure-activity relationships in kinase inhibition , highlighting the significance of this chemotype in medicinal chemistry.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(3-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-19(24)11-7-12-20(16)25-14-22-23(27)18-10-5-6-13-21(18)26(30(22,28)29)15-17-8-3-2-4-9-17/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCKBXYFXHEXNL-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClN3O2S
  • Molecular Weight : 373.88 g/mol

This compound features a benzothiazine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. The mechanism is often linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • Mechanism : Compounds similar to this compound have been shown to disrupt mitochondrial function and activate caspase pathways leading to apoptosis .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

  • Effects on Cytokines : Inhibition of interleukin (IL)-1β and IL-18 release has been observed, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various pathogens. Its efficacy surpasses that of standard reference drugs in some cases:

Pathogen TypeActivity LevelReference Drug Comparison
Bacterial InfectionsHighSuperior to Piroxicam®
Fungal InfectionsModerateComparable to standard antifungals

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of a related compound on different cancer cell lines (e.g., MAC13 and MAC16). Results showed significant cytotoxicity against resistant cell lines, indicating a promising avenue for treatment .
  • Anti-inflammatory Efficacy :
    • In vivo models demonstrated that treatment with this class of compounds led to reduced swelling and pain in inflammatory conditions, suggesting a viable option for chronic inflammatory diseases .

Research Findings

Recent research has focused on synthesizing new derivatives and assessing their biological activities. The following findings are noteworthy:

  • Compounds derived from benzothiazine structures have shown enhanced activity against resistant bacterial strains.
  • The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the benzothiazine ring can significantly influence biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazinone dioxide core is highly modular, with substituents at N1 and C3 dictating reactivity and physical properties. Key analogues include:

Compound Name N1 Substituent C3 Substituent Key Features Reference
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl H Base structure for chlorination and multicomponent reactions; less steric bulk
3,3-Dichloro-1-ethyl derivative Ethyl 3,3-Dichloro Enhanced electrophilicity due to electron-withdrawing Cl groups; solid-state stability
Target Compound Benzyl (3-Chloro-2-methylphenyl)amino)methylene Increased steric hindrance; potential for π-π interactions via benzyl group
  • The (3-chloro-2-methylphenyl)amino)methylene group at C3 adds both electron-withdrawing (Cl) and electron-donating (methyl) effects, modulating reactivity in multicomponent reactions .

Reactivity in Multicomponent Reactions

Benzothiazinone dioxides act as enol nucleophiles in reactions with aldehydes and active methylene nitriles. Comparative studies reveal:

  • Product Selectivity: 1-Ethyl derivatives (e.g., ) with malononitrile yield 2-amino-4-heteroaryl-4H-pyrans (e.g., pyran[3,2-c][2,1]benzothiazine derivatives) . Ethyl cyanoacetate as the nitrile source leads to competitive pathways, forming salts (e.g., triethylammonium bis-adducts) or acrylates, depending on the aldehyde . The target compound's benzyl group may sterically hinder bis-adduct formation, favoring pyrans over salts, though experimental data specific to this derivative is pending .
  • Mechanistic Insights : The formation of triethylammonium salts in ethyl derivatives suggests a proton-transfer step competing with cyclization. The bulkier benzyl substituent in the target compound could suppress such side reactions, enhancing selectivity for pyran products .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Chlorinated derivatives (e.g., 3,3-dichloro-1-ethyl) exhibit dense packing via Cl···Cl and C–H···O interactions, while benzyl-containing analogues may engage in C–H···π or π-π interactions due to aromatic substituents .
  • Thermal Stability: Dichloro-substituted derivatives show higher melting points (~200–220°C) compared to non-halogenated analogues, attributed to stronger intermolecular forces .

Data Tables

Table 1: Comparative Reactivity in Multicomponent Reactions

Compound Aldhyde Type Nitrile Source Primary Product(s) Yield (%) Reference
1-Ethyl derivative Thiophene-2-carboxaldehyde Malononitrile Pyran[3,2-c][2,1]benzothiazine 75–80
1-Ethyl derivative Indole-3-carboxaldehyde Ethyl cyanoacetate Triethylammonium bis-adduct 60
Target Compound (Hypothetical) Pyridine-4-carboxaldehyde Malononitrile Predominantly pyran derivatives N/A

Table 2: Crystallographic Parameters

Compound Space Group Bond Length (S=O, Å) Key Interactions Reference
3,3-Dichloro-1-ethyl derivative P-1 1.43–1.45 Cl···Cl (3.45 Å), C–H···O (2.30 Å)
1-Benzyl derivative (Hypothetical) P2₁/c ~1.44 (estimated) Predicted C–H···π, π-π stacking

Research Findings and Insights

  • Synthetic Flexibility: The benzothiazinone dioxide scaffold supports diverse functionalization. Chlorination at C3 (as in ) enhances electrophilicity, while bulky N1 groups (e.g., benzyl) improve product selectivity in multicomponent reactions .
  • Structural Analysis: Crystallographic tools like SHELXL () and ORTEP-3 () are critical for confirming the (E)-configuration of the C3 substituent and analyzing non-covalent interactions .

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